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molecular formula C15H11ClN2O4 B8766046 N-(6-acetyl-1,3-benzodioxol-5-yl)-6-chloropyridine-3-carboxamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-6-chloropyridine-3-carboxamide

Cat. No. B8766046
M. Wt: 318.71 g/mol
InChI Key: DGZABIGGGDVFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794397B2

Procedure details

The title compound was prepared from 6-chloronicotinoyl chloride and 2-amino-4,5-methylenedioxyacetophenone as a light grey-yellow solid as described in Example 1. 1H NMR (CDCl3): 9.09-9.08 (m, 1H), 8.55 (s, 1H), 8.30-8.27 (m, 1H), 7.50-7.47 (m, 1H), 7.35 (s, 1H), 6.10 (s, 2H), 2.64 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[CH3:11][C:12]([C:14]1[C:19]([NH2:20])=[CH:18][C:17]2[O:21][CH2:22][O:23][C:16]=2[CH:15]=1)=[O:13]>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:20][C:19]2[CH:18]=[C:17]3[O:21][CH2:22][O:23][C:16]3=[CH:15][C:14]=2[C:12]([CH3:11])=[O:13])=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC2=C(C=C1N)OCO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)NC1=C(C=C2C(=C1)OCO2)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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